disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
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Overview
Description
Disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye and is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking aromatic rings. This compound is also known by its IUPAC name, disodium 4,5-dihydroxy-3-(phenyldiazenyl)-2,7-naphthalenedisulfonate .
Preparation Methods
The synthesis of disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate typically involves a diazotization reaction followed by coupling with a naphthalene derivative. The general synthetic route includes:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form the azo compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mechanism of Action
The mechanism of action of disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate primarily involves its ability to form stable complexes with metal ions and other compounds. The azo group (-N=N-) and hydroxyl groups (-OH) play a crucial role in these interactions. The compound can act as a chelating agent, binding to metal ions and altering their chemical properties .
Comparison with Similar Compounds
Disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific structure and functional groups. Similar compounds include:
Disodium 4,5-dihydroxy-3-(phenyldiazenyl)-2,7-naphthalenedisulfonate: Similar in structure but may have different substituents on the aromatic rings.
Chromotrope 2R: Another azo dye with similar applications but different chemical properties.
These compounds share similar applications but differ in their specific chemical reactivity and stability, making this compound unique in its versatility and effectiveness .
Properties
Molecular Formula |
C16H10N2Na2O8S2 |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N2O8S2.2Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
GXEAXHYQKZAJGB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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